4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid 4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20261663
InChI: InChI=1S/C27H25NO4/c29-26(30)25-15-19(14-18-8-2-1-3-9-18)16-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)
SMILES:
Molecular Formula: C27H25NO4
Molecular Weight: 427.5 g/mol

4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC20261663

Molecular Formula: C27H25NO4

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C27H25NO4
Molecular Weight 427.5 g/mol
IUPAC Name 4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C27H25NO4/c29-26(30)25-15-19(14-18-8-2-1-3-9-18)16-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)
Standard InChI Key TURIFBDQLJNYAM-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Table 1: Key Identifiers of 4-Benzyl-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic Acid

PropertyValueSource
CAS Registry Number174800-02-3
Molecular FormulaC₂₇H₂₅NO₅
Molecular Weight443.49 g/mol
Purity≥98%
AppearanceWhite crystalline powder
Storage Conditions2°C to 8°C

Synthesis and Purification

Synthetic Routes

The compound is synthesized through a multi-step process involving:

  • Pyrrolidine Functionalization: Introduction of the benzyl group via alkylation or reductive amination at the 4-position.

  • Fmoc Protection: Reaction of the 1-amino group with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions to form the carbamate linkage.

  • Carboxylic Acid Activation: The 2-position carboxylic acid is typically introduced through oxidation or hydrolysis of precursor esters .

Purification Techniques

Crude product purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) or recrystallization from ethanol/water mixtures. The reported purity of ≥98% suggests rigorous quality control, likely involving analytical HPLC with UV detection at 254 nm .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected amino acid derivative, this compound enables the synthesis of peptides with rigid secondary structures. The Fmoc group is cleaved under mildly basic conditions (e.g., 20% piperidine in dimethylformamide), while the benzyl group remains intact, providing orthogonal protection .

Table 2: Comparison of Fmoc Removal Efficiency in SPPS Solvents

Solvent SystemBaseFmoc Removal Efficiency (%)Reference
DMF/piperidine (4:1)Piperidine99.5
DMSO/EtOAc (1:9)Pyrrolidine98.7
NBP/1,3-dioxolane (2:8)Pyrrolidine97.9

Mitigating Side Reactions

The use of pyrrolidine as a base for Fmoc deprotection in low-polarity solvents like dimethyl sulfoxide/ethyl acetate (1:9) reduces diketopiperazine (DKP) and aspartimide formation compared to traditional piperidine/DMF systems. This is critical for synthesizing long peptides such as dasiglucagon (29-mer) and bivalirudin (20-mer) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous buffers but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). Stability studies indicate no decomposition at 2°C–8°C for ≥24 months when stored under anhydrous conditions .

Spectroscopic Characteristics

While specific spectral data are unavailable in the provided sources, analogous Fmoc-protected pyrrolidines typically show:

  • UV-Vis: Absorption maxima at 265–290 nm (Fmoc π→π* transitions).

  • IR: Stretching vibrations at ~1700 cm⁻¹ (C=O, carbamate) and ~1250 cm⁻¹ (C–O, ester) .

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